molecular formula C10H18ClNO B6609330 (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride CAS No. 2866322-73-6

(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B6609330
CAS No.: 2866322-73-6
M. Wt: 203.71 g/mol
InChI Key: SVQPSOYBFRXELN-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride is a tertiary amine hydrochloride salt characterized by a bulky neopentyl (2,2-dimethylpropyl) group and a heteroaromatic furan-2-ylmethyl substituent on the nitrogen atom. The furan moiety introduces polarity and π-electron density, which may enhance binding to biological targets or alter metabolic stability.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-10(2,3)8-11-7-9-5-4-6-12-9;/h4-6,11H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQPSOYBFRXELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC=CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-furylmethylamine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The amine group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide are commonly used.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Monoamine Oxidase Inhibition

Research indicates that compounds similar to (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride can act as monoamine oxidase (MAO) inhibitors. MAO inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to enhance monoaminergic transmission, which is vital for cognitive function. For instance, a study on N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (a related compound) demonstrated its efficacy as a reversible inhibitor of human MAO-B, leading to improved synaptic transmission and long-term potentiation (LTP) in the hippocampus of rats .

1.2. Neuroprotective Effects

The neuroprotective properties of this class of compounds suggest potential therapeutic applications in conditions characterized by cognitive decline. The ability to enhance synaptic transmission without inducing hyperexcitability positions these compounds as promising candidates for further development in treating Alzheimer's and other forms of dementia .

2.1. Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in creating more complex molecules for pharmaceutical applications.

2.2. Reaction Optimization Studies

Recent studies have focused on optimizing reactions involving amines like this compound. These studies often employ advanced computational methods and experimental validation to enhance reaction yields and selectivity .

Data Tables and Case Studies

A notable case study involved the administration of a related compound, F2MPA, which showed significant improvements in synaptic transmission metrics in a rat model:

  • Dosage : 1 mg/kg administered intraperitoneally
  • Effects Observed :
    • Enhanced basic synaptic transmission
    • Induction of LTP
    • No alteration in seizure threshold during pilocarpine-induced convulsions .

This case underscores the potential of this compound derivatives in enhancing cognitive function and providing neuroprotection.

Mechanism of Action

The mechanism of action of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(2,2-Dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride C₁₁H₂₀ClNO 217.74 Neopentyl, furan-2-ylmethyl High steric bulk, moderate polarity from furan, potential for π-π interactions
(Furan-2-ylmethyl)(3-methylbutan-2-yl)amine hydrochloride C₁₀H₁₈ClNO 203.71 3-Methylbutan-2-yl, furan-2-ylmethyl Less steric hindrance than neopentyl; branched alkyl chain may improve lipophilicity
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride C₁₁H₁₇Cl₂N 234.17 2-Chlorophenyl, 2-methylpropyl Aromatic chlorination enhances electronegativity; potential for halogen bonding
(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride C₅H₁₂ClF₂N 159.61 Difluoroethyl, isopropyl Fluorine atoms increase metabolic stability and lipophilicity
(Furan-2-ylmethyl)(2-methylpropyl)amine hydrochloride C₉H₁₆ClNO 189.68 Isobutyl, furan-2-ylmethyl Reduced steric bulk compared to neopentyl; balanced lipophilicity-polarity ratio
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride C₁₃H₂₂ClNO 243.78 Neopentyl, phenylethanol Hydroxyl group introduces hydrogen-bonding capacity; increased polarity

Substituent Effects on Physicochemical Properties

  • Steric Bulk : The neopentyl group in the target compound creates greater steric hindrance than linear or less-branched alkyl chains (e.g., 3-methylbutan-2-yl in or isobutyl in ). This may reduce enzymatic degradation or receptor accessibility compared to less bulky analogs.
  • Aromatic vs.
  • Polar Functional Groups: The hydroxyl group in 2-[(2,2-dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride increases water solubility and hydrogen-bonding capacity, contrasting with the furan’s moderate polarity.

Research Findings and Trends

  • Steric Effects : Neopentyl-substituted amines are under investigation for their ability to resist metabolic N-dealkylation, a common degradation pathway for tertiary amines .
  • Heterocyclic Optimization : Substituting furan with thiophene (as in ) increases lipophilicity but may reduce metabolic stability due to sulfur oxidation.

Biological Activity

(2,2-Dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride is an organic compound that combines a furan ring with a dimethylpropyl group attached to an amine. This unique structure has garnered attention for its potential biological activities, particularly in antimicrobial and neuropharmacological applications. The compound's molecular formula is C12H17ClN O, with a molecular weight of approximately 227.73 g/mol.

Chemical Structure and Properties

The compound features:

  • Furan Ring : Contributes to its reactivity and potential interactions with biological targets.
  • Dimethylpropyl Group : Enhances lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. The furan moiety is known to interact with biological macromolecules, enhancing binding affinity to proteins through π-π interactions and hydrogen bonding facilitated by the amine group.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans18 mm

Neuropharmacological Effects

The compound's potential as a monoamine oxidase inhibitor (MAOI) has been explored, particularly regarding its effects on cognitive functions. In studies involving derivatives of furan-containing amines, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), it was found that these compounds could enhance synaptic transmission in the hippocampus without inducing hyperexcitability .

Case Study: F2MPA Effects on Synaptic Transmission

  • Methodology : Intraperitoneal administration of F2MPA at doses of 1 mg/kg was evaluated in anesthetized rats.
  • Findings : Enhanced long-term potentiation (LTP) in the dentate gyrus was observed, indicating potential cognitive-enhancing effects .

The biological activity of this compound can be attributed to:

  • Inhibition of Monoamine Oxidase : It selectively inhibits MAO-B, which is involved in the breakdown of neurotransmitters like dopamine .
  • Interaction with Biological Targets : The compound's structure allows for effective binding to various enzymes and receptors, modulating critical biological pathways .

Safety and Toxicity

Preliminary assessments of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that derivatives like F2MPA possess moderate to good profiles for drug-likeness and safety . However, further toxicological studies are necessary to fully understand the safety profile of this compound.

Q & A

Basic: What synthetic methodologies are most effective for preparing (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves reductive amination between furan-2-carbaldehyde derivatives and 2,2-dimethylpropylamine. Key steps include:

  • Alkylation of furan-2-ylmethyl groups : Use NaBH₄ or LiAlH₄ in ethanol under reflux to reduce the imine intermediate .
  • Salt formation : Treat the free amine with HCl in anhydrous conditions to form the hydrochloride salt .
  • Optimization : Control reaction temperature (60–80°C), use Pd/C catalysts for hydrogenation steps, and purify via recrystallization (ethanol/diethyl ether) to achieve >85% purity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm) and neopentyl methyl groups (δ 0.9–1.2 ppm) .
    • ¹³C NMR : Confirm quaternary carbons in the neopentyl group (δ 25–30 ppm) and furan ring carbons (δ 110–150 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : Resolve steric effects of the neopentyl group and hydrogen-bonding patterns in the hydrochloride salt .

Advanced: How do steric effects from the 2,2-dimethylpropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The neopentyl group’s steric bulk hinders SN2 mechanisms , favoring elimination or SN1 pathways under acidic conditions. To study this:

  • Perform kinetic experiments in polar aprotic solvents (e.g., DMSO) with varying nucleophiles (e.g., KCN, NaN₃) .
  • Use DFT calculations to model transition states and compare activation energies for SN2 vs. E2 pathways .
  • Monitor byproducts via GC-MS to quantify elimination products (e.g., alkenes) .

Advanced: What computational strategies can predict the compound’s binding affinity to serotonin receptors, and how can these models be validated experimentally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with 5-HT receptors, focusing on hydrogen bonding with the amine group and π-π stacking with the furan ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure dissociation constants (Kd) using immobilized receptor proteins .
    • Radioligand Displacement Assays : Compare IC₅₀ values with known 5-HT inhibitors .

Advanced: How can contradictory data regarding the compound’s stability in aqueous solutions be resolved?

Methodological Answer:
Contradictions often arise from varying pH, temperature, or ionic strength. To resolve discrepancies:

  • pH-Dependent Stability Studies : Use UV-Vis spectroscopy to track degradation rates at pH 2–10 (37°C) .
  • LC-MS Analysis : Identify hydrolysis products (e.g., free furan alcohols or amine oxides) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles .

Basic: What are the key considerations for designing a stability-indicating assay for this compound?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (H₂O₂) to generate degradation products .
  • HPLC Method Development : Use a gradient elution (acetonitrile/0.1% TFA) to separate parent compound and degradants .
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and recovery rates (98–102%) per ICH guidelines .

Advanced: How can isotopic labeling (e.g., ¹⁵N or ²H) elucidate metabolic pathways in preclinical studies?

Methodological Answer:

  • Synthesis of Labeled Analogues : Incorporate ¹⁵N via reductive amination using ¹⁵NH₄Cl or deuterate the neopentyl group via catalytic exchange .
  • Mass Spectrometry Tracing : Use LC-HRMS to track labeled metabolites in liver microsomes or plasma .
  • Pharmacokinetic Modeling : Calculate half-life (t½) and clearance rates using non-compartmental analysis .

Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt to achieve high purity?

Methodological Answer:

  • Ethanol/Diethyl Ether : Slow evaporation at 4°C yields needle-shaped crystals with minimal solvent inclusion .
  • Methanol/Water : Use a 3:1 ratio for rapid crystallization, but monitor for hydrate formation via TGA .

Advanced: What strategies mitigate aggregation tendencies of this compound in biological assays?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Screen for aggregates at concentrations >10 µM .
  • Additive Screening : Include 0.01% Tween-20 or β-cyclodextrin to disrupt hydrophobic interactions .
  • Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using Nile Red .

Advanced: How can machine learning models predict the compound’s toxicity profile based on structural analogs?

Methodological Answer:

  • QSAR Modeling : Train models on Tox21 datasets using descriptors like logP, topological polar surface area, and hydrogen-bond donors .
  • Validation : Compare predicted LD₅₀ values with in vivo zebrafish embryo toxicity assays .

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